molecular formula C12H14N2O3 B2705875 Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 577957-02-9

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Cat. No. B2705875
CAS RN: 577957-02-9
M. Wt: 234.255
InChI Key: HEDXBGAGAWZJPJ-UHFFFAOYSA-N
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Description

“Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of “Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” involves several steps :

  • Finally, through an esterification reaction, the condensation product reacts with ethanol to produce the target product .

Molecular Structure Analysis

The molecular structure of “Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” is complex, with a molecular formula of C26H23N3O3 . It contains a benzimidazole core, which is a fused benzene and imidazole ring .


Chemical Reactions Analysis

Imidazole derivatives, including “Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate”, are key components to functional molecules that are used in a variety of everyday applications . They are known for their broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

“Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” has a molecular weight of 425.48 . It has a density of 1.19 , a boiling point of 637.5±65.0 °C (Predicted) , and a refractive index of 1.612 .

Scientific Research Applications

Antibacterial and Antifungal Activity

Imidazole derivatives, including those containing the 1,3-diazole ring, have demonstrated antibacterial and antifungal properties. Researchers have explored their potential as agents to combat infectious diseases . Further studies could investigate the specific mechanisms of action and optimize their efficacy.

Antitumor Potential

Certain imidazole-containing compounds exhibit antitumor activity. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and evaluated their antitumor potential against different cell lines. These compounds could serve as leads for further drug development .

Anti-Inflammatory Properties

Imidazole derivatives have been investigated for their anti-inflammatory effects. Understanding their interactions with inflammatory pathways could lead to novel therapeutic strategies for inflammatory conditions .

Antiviral Applications

While not specific to this compound, imidazole-based drugs like enviroxime have antiviral activity. Investigating the potential of ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate against viral infections could be valuable .

Antiulcer Activity

Compounds containing imidazole moieties, such as omeprazole and pantoprazole, are used as antiulcer medications. Exploring the ulcerogenic effects of ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate could provide insights into its safety profile .

Antidiabetic Potential

Given the diverse biological activities of imidazole derivatives, investigating their impact on glucose metabolism and insulin sensitivity may reveal antidiabetic properties .

Other Biological Activities

Imidazole derivatives have also shown antioxidant, antipyretic, antihelmintic, and antifungal activities. Further research could uncover additional applications .

Mechanism of Action

While the specific mechanism of action for “Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” is not explicitly mentioned in the search results, imidazole derivatives are known for their antimicrobial activity . They have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

Future Directions

The future directions for “Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” and other imidazole derivatives are promising. They are being explored for their potential in the development of new drugs . Their broad range of chemical and biological properties make them valuable in various applications .

properties

IUPAC Name

ethyl 2-ethoxy-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-16-11(15)8-6-5-7-9-10(8)14-12(13-9)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDXBGAGAWZJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

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